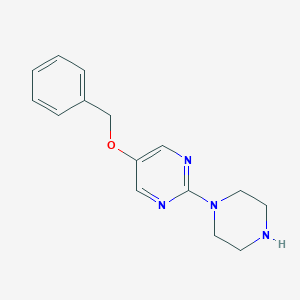

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Description

BenchChem offers high-quality 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylmethoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCDQKNRWBVNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384382 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-61-5 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrimidine-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The unique structural amalgamation of a pyrimidine ring and a piperazine moiety has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This hybrid architecture has demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the diverse pharmacological landscape of pyrimidine-piperazine derivatives. We will delve into the core principles underlying their synthesis, dissect their mechanisms of action across various disease targets, and present a critical analysis of their structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of their biological efficacy, equipping researchers with the practical knowledge to advance the discovery and development of next-generation therapeutics based on this potent scaffold.

The Pyrimidine-Piperazine Scaffold: A Union of Pharmacophoric Significance

The pyrimidine ring, a fundamental component of nucleic acids, and the piperazine ring, a common constituent in numerous approved drugs, each contribute unique physicochemical properties to the hybrid scaffold.[1] The pyrimidine core offers a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties, which in turn profoundly influences biological activity.[2][3] The piperazine moiety, with its two nitrogen atoms, often imparts improved aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets. The combination of these two pharmacophores has proven to be a highly successful strategy in drug design, leading to compounds with a wide spectrum of therapeutic applications.[4]

Anticancer Activity: A Dominant Therapeutic Arena

The pyrimidine-piperazine scaffold is arguably most renowned for its potent anticancer properties. A multitude of derivatives have been synthesized and evaluated, demonstrating significant efficacy against a wide range of cancer cell lines.[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism through which pyrimidine-piperazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6]

One of the most celebrated examples of a pyrimidine-piperazine-based drug is Imatinib (Gleevec®), a potent inhibitor of the Bcr-Abl tyrosine kinase.[7] This enzyme is constitutively active in chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation.[7] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its catalytic activity and thereby inducing apoptosis in cancer cells.[7]

Figure 1: Simplified signaling pathway illustrating the inhibitory action of Imatinib on Bcr-Abl and other receptor tyrosine kinases, leading to the suppression of pro-survival pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in various cancers, promoting cell growth and survival.[8] Several pyrimidine-piperazine derivatives have been developed as potent inhibitors of this pathway.[4][9] These compounds often act as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of the signaling cascade.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[8]

Figure 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory points of pyrimidine-piperazine derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrimidine-piperazine derivatives is commonly assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | [11] |

| Compound 25 | HOP-92 (Lung) | 1.35 | [11] |

| Compound 3a | MCF-7 (Breast) | 9.17 | [12][13] |

| Compound 5b | MCF-7 (Breast) | 6.29 | [12][13] |

| Imatinib Derivative 69 | K562 (Leukemia) | 0.03 | [5] |

| Imatinib Derivative 70 | K562 (Leukemia) | 0.04 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyrimidine-piperazine compounds on cancer cell lines.[14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Figure 3: Workflow for the MTT cytotoxicity assay.

Antiviral Activity: A Broad-Spectrum Defense

Pyrimidine-piperazine derivatives have emerged as promising antiviral agents, exhibiting activity against a wide range of viruses, including both DNA and RNA viruses.[17][18]

Mechanism of Action: Disrupting the Viral Life Cycle

The antiviral mechanisms of pyrimidine-piperazine compounds are diverse and can target various stages of the viral life cycle. Some compounds interfere with viral entry into the host cell, while others inhibit viral replication by targeting key viral enzymes such as RNA-dependent RNA polymerase (RdRp).[19][20]

Figure 4: General stages of the viral life cycle and potential inhibitory points for pyrimidine-piperazine antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the compound.[3][21][22]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete cell culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or carboxymethyl cellulose)

-

Crystal violet staining solution

-

Test compounds

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with equal volumes of medium containing various concentrations of the test compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with 100-200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the test compound at the same concentrations.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until plaques are visible (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 (50% effective concentration) can be determined from the dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine-piperazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][24]

Mechanism of Action

The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the exact mechanisms can vary, potential targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4b | Staphylococcus aureus | 40 | [17][23] |

| Compound 4d | Staphylococcus aureus | 40 | [17][23] |

| Compound 5a | Escherichia coli | 40 | [17][23] |

| Compound 5b | Escherichia coli | 40 | [17][23] |

| Sparfloxacin derivative | Gram-positive bacteria | 1-5 | [25] |

| Gatifloxacin derivative | Gram-positive bacteria | 1-5 | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[26][27]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Central Nervous System (CNS) Activity

The pyrimidine-piperazine scaffold is also a key feature in several CNS-active drugs, demonstrating a range of activities including anxiolytic, antidepressant, and antipsychotic effects.[28] These compounds often target various neurotransmitter receptors.

Receptor Binding Affinity

The affinity of these compounds for specific CNS receptors is a crucial determinant of their pharmacological profile.

| Compound ID | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Compound 11 | Adenosine A2A Receptor | 8.62 | [29] |

Synthesis Strategies

The synthesis of pyrimidine-piperazine derivatives typically involves a multi-step process. A common approach is the condensation of a substituted pyrimidine with a piperazine derivative.[23][30][31]

Figure 5: A general synthetic route for pyrimidine-piperazine derivatives.

Conclusion and Future Perspectives

The pyrimidine-piperazine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities continue to inspire the design and synthesis of novel therapeutic agents. The future of drug discovery will undoubtedly see the continued exploration and exploitation of this remarkable scaffold, with a focus on developing more selective and potent inhibitors for a range of diseases, from cancer and viral infections to neurological disorders. The strategic modification of substituents on both the pyrimidine and piperazine rings will remain a key strategy for optimizing pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of safer and more effective medicines.

References

-

Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. [Link]

-

Kandeel, M., Abdel-Maksoud, M. S., Al-Shorbagy, M. Y., & El-Serwy, W. S. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

-

Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

-

Nagy, V., Bálint, Á., Mernyák, E., & Wölfling, J. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6289. [Link]

-

Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-8. [Link]

-

Abdel-Ghani, T. M., & El-Sayed, W. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1126-1144. [Link]

-

Drew, W. L., & Lalezari, J. P. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(4), 1058–1060. [Link]

-

Katarzyna, S., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(9), 8011. [Link]

-

Sahu, N., & Singh, P. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 8(11), e11602. [Link]

-

Varano, F., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(15), 2776. [Link]

-

Hayat, F., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry, 20(2), 158-180. [Link]

-

Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 8031-8056. [Link]

-

Al-Ostoot, F. H., et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 27(21), 7205. [Link]

-

Bio-protocol. (n.d.). Antiviral assay. [Link]

-

Al-Qahtani, A. A., et al. (2023). Viral pathogenesis and its control by pyrimidines as antiviral agents. Frontiers in Microbiology, 14, 1189315. [Link]

-

Al-Dhfyan, A., et al. (2023). Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. Journal of Molecular Structure, 1272, 134175. [Link]

-

Sharma, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

-

Hayat, F., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

Asif, M. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1736-1767. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(3), 668. [Link]

-

El-Gamal, M. I., et al. (2023). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Pharmaceuticals, 16(2), 263. [Link]

-

Medina-Franco, J. L., et al. (2023). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers in Chemistry, 11, 1284483. [Link]

-

Wang, Y., et al. (2022). A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. Signal Transduction and Targeted Therapy, 7(1), 81. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Sharma, P., & Kumar, A. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(19), 329-340. [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

American Society for Microbiology. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. [Link]

-

Wikipedia. (2024, January 10). Imatinib. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704. [Link]

-

Raimondi, M. V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3302. [Link]

-

Miller, M. J., et al. (2023). Chemical Screening for Compounds with Antibacterial Activity in Human... ResearchGate. [Link]

-

IONTOX. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

-

Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. [Link]

-

Henrik's Lab. (2020, April 27). PI3K AKT mTOR Pathway (and the effects) [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Singh, A., & Singh, P. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

-

El-Sayed, W. A., & Abdel-Ghani, T. M. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(44), 7461-7480. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 7. Imatinib - Wikipedia [en.wikipedia.org]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. atcc.org [atcc.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. annexpublishers.com [annexpublishers.com]

- 28. mdpi.com [mdpi.com]

- 29. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and offers a detailed interpretation of the resulting spectra. The protocols and analyses herein are presented to ensure scientific integrity and reproducibility.

Introduction to 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine, with the chemical formula C₁₅H₁₈N₄O, is a heterocyclic compound featuring a pyrimidine core substituted with a benzyloxy group and a piperazine ring.[1][2] The structural elucidation of such molecules is paramount in drug discovery and development, where unambiguous identification and purity assessment are critical. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data that collectively provide a spectroscopic fingerprint of this compound.

Below is a diagram of the molecular structure with atom numbering for reference in the spectral interpretation sections.

Caption: Molecular structure of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR

A standardized protocol for acquiring NMR data for small molecules like 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[4]

-

Acquire a ¹H NMR spectrum, typically with 16 to 64 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum, which may require several thousand scans due to the low natural abundance of ¹³C.[3]

-

The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

Caption: Generalized workflow for NMR spectral analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.28 | s | 2H | H-4, H-6 |

| 7.42 | d, J = 7.3 Hz | 2H | H-10, H-14 (ortho-protons of benzyl) |

| 7.36 | t, J = 7.4 Hz | 2H | H-11, H-13 (meta-protons of benzyl) |

| 7.29 | t, J = 7.3 Hz | 1H | H-12 (para-proton of benzyl) |

| 5.10 | s | 2H | H-8 (benzylic CH₂) |

| 3.65 | t, J = 5.1 Hz | 4H | H-16, H-20 (piperazine CH₂) |

| 2.79 | t, J = 5.1 Hz | 4H | H-17, H-19 (piperazine CH₂) |

Interpretation:

-

Pyrimidine Ring (H-4, H-6): The singlet at 8.28 ppm integrating to two protons is characteristic of the two equivalent protons on the pyrimidine ring. These protons are in a deshielded environment due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

Benzyl Group (H-10 to H-14): The signals between 7.29 and 7.42 ppm are characteristic of the five protons of the phenyl ring of the benzyloxy group. The doublet, triplet, and triplet pattern is typical for a monosubstituted benzene ring.

-

Benzylic Protons (H-8): The singlet at 5.10 ppm, integrating to two protons, is assigned to the methylene protons of the benzyloxy group. This chemical shift is consistent with a CH₂ group attached to an oxygen atom and a phenyl ring.

-

Piperazine Ring (H-16, H-17, H-19, H-20): The two triplets at 3.65 and 2.79 ppm, each integrating to four protons, are assigned to the methylene protons of the piperazine ring. The protons on the carbons adjacent to the pyrimidine ring (H-16, H-20) are expected to be more deshielded than those adjacent to the NH group (H-17, H-19).

¹³C NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~162 | C-2 |

| ~158 | C-4, C-6 |

| ~145 | C-5 |

| ~137 | C-9 (ipso-carbon of benzyl) |

| ~128.5 | C-11, C-13 (meta-carbons of benzyl) |

| ~128.0 | C-12 (para-carbon of benzyl) |

| ~127.5 | C-10, C-14 (ortho-carbons of benzyl) |

| ~70 | C-8 (benzylic CH₂) |

| ~45 | C-17, C-19 (piperazine CH₂) |

| ~44 | C-16, C-20 (piperazine CH₂) |

Interpretation:

-

Pyrimidine Ring (C-2, C-4, C-5, C-6): The carbon atoms of the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the influence of the electronegative nitrogen atoms. C-2, being directly attached to two nitrogen atoms and the piperazine nitrogen, would be the most deshielded.

-

Benzyl Group (C-8 to C-14): The aromatic carbons of the benzyl group are predicted to resonate in the 127-137 ppm range, which is typical for benzene derivatives. The benzylic carbon (C-8) is expected around 70 ppm due to its attachment to an oxygen atom.

-

Piperazine Ring (C-16, C-17, C-19, C-20): The carbon atoms of the piperazine ring are expected in the 40-50 ppm range. The carbons attached to the pyrimidine ring (C-16, C-20) may have a slightly different chemical shift compared to the carbons adjacent to the NH group (C-17, C-19).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has been allowed to warm up.[6]

-

Record a background spectrum of the clean ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Predicted IR Spectral Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2800 - 3000 | Aliphatic C-H | Stretching |

| 1550 - 1650 | C=N, C=C | Ring Stretching |

| 1200 - 1300 | Ar-O-C | Asymmetric Stretching |

| 1000 - 1100 | Ar-O-C | Symmetric Stretching |

Interpretation:

-

N-H Stretch: A band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretch of the secondary amine in the piperazine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and benzylic methylene groups will appear just below 3000 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds in the pyrimidine and benzene rings will give rise to several bands in the 1550-1650 cm⁻¹ region.

-

Ether Linkage: The characteristic asymmetric and symmetric C-O-C stretching of the aryl ether linkage will be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Experimental Protocol for MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.[8]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

MS Data and Interpretation

The ESI-MS of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine shows a protonated molecular ion [M+H]⁺ at m/z 271.

Fragmentation Analysis:

The most likely fragmentation pathway involves the cleavage of the benzylic ether bond, which is a common fragmentation for benzyl ethers.[9][10] This would lead to the formation of a stable tropylium cation.

Caption: Proposed major fragmentation pathway in ESI-MS/MS.

-

[M+H]⁺ at m/z 271: This corresponds to the protonated molecule (C₁₅H₁₈N₄O + H)⁺.

-

Fragment at m/z 91: A prominent peak at m/z 91 is expected from the cleavage of the C-O bond of the benzyloxy group, leading to the formation of the highly stable tropylium ion (C₇H₇⁺).

-

Fragment at m/z 180: The other part of the molecule would form a radical cation with m/z 180.

Conclusion

The collective analysis of ¹H NMR, predicted ¹³C NMR, predicted IR, and ESI-MS data provides a robust and detailed structural characterization of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. The experimental ¹H NMR and MS data are in excellent agreement with the proposed structure, and the predicted ¹³C NMR and IR spectra provide further corroborating evidence for the assigned functional groups and atomic connectivity. This guide serves as a valuable resource for scientists working with this compound, providing both the foundational data and the scientific rationale behind its interpretation.

References

-

PubChem. 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine. [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]

-

PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

-

Royal Society of Chemistry. Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

-

Elsevier. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

Docslib. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

DocPlayer. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

Sources

- 1. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 13C NMR spectrum [chemicalbook.com]

- 2. 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine 95% | CAS: 87789-61-5 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]

- 9. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Emergence of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine: A Keystone Intermediate for Novel CNS Therapeutics

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyrimidine and piperazine scaffolds has yielded a plethora of centrally active agents, capitalizing on the privileged structural attributes of each moiety. This technical guide delves into the synthesis, characterization, and potential pharmacological significance of a pivotal intermediate: 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. This molecule serves as a versatile platform for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. We will explore the strategic rationale behind its design, provide a detailed, field-proven synthetic protocol, and outline a comprehensive framework for its biological evaluation, with a focus on its potential interactions with key neurotransmitter systems. This guide is intended to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this intermediate in their drug discovery endeavors.

Introduction: The Strategic Union of Pyrimidine and Piperazine in CNS Drug Discovery

The relentless pursuit of novel and effective treatments for CNS disorders necessitates the exploration of chemical scaffolds that offer both structural diversity and inherent biological relevance. The pyrimidine ring, a fundamental component of nucleobases, has proven to be a versatile template in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticonvulsant and antidepressant effects.[1] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous CNS-active drugs, contributing to improved pharmacokinetic properties and providing a flexible linker to modulate receptor interactions.[2]

The strategic combination of these two pharmacophores into a single molecular entity, as seen in 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine, creates a powerful platform for targeting key neurotransmitter systems implicated in the pathophysiology of various neurological and psychiatric conditions. The benzyloxy group at the 5-position of the pyrimidine ring offers a handle for further functionalization or can serve to modulate lipophilicity, a critical parameter for blood-brain barrier penetration.[3] The piperazine ring, attached at the 2-position, is poised to interact with a variety of CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors, which are established targets for antipsychotic, antidepressant, and anxiolytic agents.[4][5]

This guide will provide a comprehensive overview of the synthesis and potential applications of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine, positioning it as a key intermediate for the generation of libraries of novel CNS drug candidates.

Synthesis and Characterization: A Robust and Verifiable Pathway

The synthesis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine is predicated on a well-established and reliable synthetic transformation: nucleophilic aromatic substitution (SNAr).[6] This reaction class is particularly effective for electron-deficient aromatic systems, such as pyrimidines, where a good leaving group at the 2- or 4-position is readily displaced by a nucleophile.[7]

Synthetic Strategy

The most direct and efficient route to the target compound involves the reaction of a suitably activated pyrimidine precursor, 2-chloro-5-(benzyloxy)pyrimidine, with piperazine. This strategy is outlined in the workflow below.

Caption: Synthetic workflow for 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Benzyloxy)pyrimidine (Intermediate A)

-

Rationale: This step introduces the benzyloxy group, which can modulate the electronic properties and lipophilicity of the pyrimidine core. A Williamson ether synthesis is a reliable method for this transformation.

-

Procedure:

-

To a stirred solution of 5-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)pyrimidine.

-

Step 2: Synthesis of 2-Chloro-5-(benzyloxy)pyrimidine (Intermediate B)

-

Rationale: The introduction of a chlorine atom at the 2-position of the pyrimidine ring is crucial for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of chlorination.

-

Procedure:

-

Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to 5-(benzyloxy)pyrimidine (1.0 eq) at 0 °C.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(benzyloxy)pyrimidine, which can often be used in the next step without further purification.

-

Step 3: Synthesis of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine (Final Product)

-

Rationale: This is the key SNAr step where the piperazine moiety is introduced. The reaction is typically carried out in a polar protic solvent with a non-nucleophilic base to scavenge the HCl generated.

-

Procedure:

-

Dissolve 2-chloro-5-(benzyloxy)pyrimidine (1.0 eq) and piperazine (2.0 eq) in ethanol.

-

Add triethylamine (Et₃N, 1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine as a solid.

-

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a combination of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the pyrimidine, piperazine, and benzyl protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₅H₁₈N₄O. |

| HPLC | A single major peak indicating high purity. |

Physicochemical and Pharmacological Properties

The potential of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine as a CNS intermediate is underpinned by its physicochemical properties, which influence its ability to cross the blood-brain barrier and interact with biological targets.

Physicochemical Profile

| Property | Predicted Value | Significance for CNS Activity |

| Molecular Weight | 270.33 g/mol | Within the range generally considered favorable for CNS drugs.[3] |

| cLogP | ~2.5 - 3.5 | An optimal lipophilicity for balancing aqueous solubility and membrane permeability.[3] |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Below the typical upper limit for good blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Favorable for receptor interactions. |

| Hydrogen Bond Acceptors | 5 | Contributes to solubility and receptor binding. |

Postulated Mechanism of Action and Biological Targets

The pyrimidine-piperazine scaffold is a well-established pharmacophore for targeting monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[4][5] Many clinically successful antipsychotics and antidepressants incorporate an arylpiperazine moiety.[8] Therefore, it is highly probable that 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine and its derivatives will exhibit affinity for these receptors.

Caption: Postulated mechanism of action for 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine derivatives.

Framework for Biological Evaluation

A systematic evaluation of the biological activity of derivatives of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine is essential to elucidate their therapeutic potential. This should encompass both in vitro and in vivo studies.

In Vitro Receptor Binding Assays

A primary screen should assess the binding affinity of the compounds for a panel of CNS receptors. Radioligand binding assays are a standard and robust method for this purpose.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT₁ₐ, 5-HT₂ₐ, or D₂ receptors).

-

Assay Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing relevant ions).

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Comparative Binding Affinity Data for Related Scaffolds

| Compound Scaffold | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | Reference |

| Arylpiperazine-pyrimidine | 1.1 - 87 | 56 - 881 | 94 - 1245 | [9] |

| Pyrido[1,2-c]pyrimidine | 5.0 - 74 | High Affinity | High Affinity | [10] |

| Aminopyrimidine-cyclohexyl-piperazine | High Affinity | - | High Affinity | [4][5] |

In Vivo Behavioral Models

Promising compounds from in vitro screening should be advanced to in vivo models to assess their functional effects on behavior.

Example Protocol: Forced Swim Test (Antidepressant-like Activity)

-

Animals: Use male Sprague-Dawley rats.

-

Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle (e.g., saline with a small amount of Tween 80) intraperitoneally at various doses.

-

Pre-test Session: 24 hours before the test session, place each rat in a cylinder of water for 15 minutes.

-

Test Session: On the test day, 60 minutes after drug administration, place the rats back into the water-filled cylinders for a 5-minute session.

-

Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Conclusion and Future Directions

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine represents a highly valuable and versatile intermediate in the field of CNS drug discovery. Its synthesis is straightforward and scalable, and its structure embodies the key pharmacophoric elements required for interaction with critical neurotransmitter systems. The strategic combination of the pyrimidine and piperazine moieties provides a robust platform for the generation of compound libraries with the potential for diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic activities.

Future research should focus on the synthesis and evaluation of a diverse range of derivatives of this core structure. Modifications to the benzyloxy group and substitution on the piperazine ring will allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A thorough investigation of the structure-activity relationships of these derivatives will provide crucial insights for the rational design of novel CNS therapeutics. The methodologies and foundational knowledge presented in this guide are intended to facilitate these endeavors and accelerate the discovery of new treatments for debilitating CNS disorders.

References

-

Chodkowski, A., et al. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 25(15), 3452. [Link]

-

Wager, T. T., et al. (2016). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. ACS Chemical Neuroscience, 7(6), 767-775. [Link]

-

Prathap, A., et al. (2001). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(3), 224-231. [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 330-336. [Link]

-

Patt, W. C., et al. (1998). Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors. Journal of Medicinal Chemistry, 41(16), 2925-2936. [Link]

-

Hartwig, J. F. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 57(40), 13072-13084. [Link]

-

El-Sayed, M. A. A., et al. (2020). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1203. [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

-

Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2665-2674. [Link]

-

Singh, R., et al. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 21B, 847-849. [Link]

-

Satała, G., et al. (2020). Structures and affinities for serotonin/dopamine receptors of hydantoin-triazine compounds 4-26. ResearchGate. [Link]

-

Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138. [Link]

-

Kumar, R., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(19), 6296. [Link]

-

di Giacomo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3144. [Link]

-

Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5216-5224. [Link]

-

Kumar, A., et al. (2014). Pyrimidine derivatives as potential agents acting on central nervous system. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 57-63. [Link]

-

de la Cruz, J., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

Giral, P., et al. (1993). 1-(2-pyrimidinyl)-piperazine May Alter the Effects of the 5-HT1A Agonist in the Learned Helplessness Paradigm in Rats. Neuropharmacology, 32(11), 1185-1191. [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. [Link]

-

Patt, W. C., et al. (1998). Aminopyrimidines with high affinity for both serotonin and dopamine receptors. PubMed. [Link]

-

Wager, T. T., et al. (2010). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 53(17), 6433-6446. [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

-

Pettibone, D. J., et al. (1989). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Neurochemistry, 53(4), 1190-1196. [Link]

-

Amodeo, D. A., et al. (2021). Impact of specific serotonin receptor modulation on behavioral flexibility. Behavioural Brain Research, 411, 113391. [Link]

Sources

- 1. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminopyrimidines with high affinity for both serotonin and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 9. New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mastering the Derivatization of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine: A Guide for Medicinal Chemists

Introduction: Unlocking the Potential of a Privileged Scaffold

The 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine scaffold is a cornerstone in modern drug discovery, recognized for its prevalence in a multitude of biologically active agents. The pyrimidine core is a critical pharmacophore in numerous therapeutic areas, including oncology and central nervous system disorders, while the piperazine moiety offers a versatile handle for synthetic elaboration.[1][2] This guide provides a comprehensive overview of established and field-tested protocols for the derivatization of the secondary amine of the piperazine ring in 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. By leveraging common yet powerful transformations such as N-acylation, N-alkylation, and reductive amination, researchers can rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

This document is structured to provide not just procedural steps, but also the underlying chemical logic, potential challenges, and robust analytical validation methods to ensure the integrity of the synthesized compounds.

Core Derivatization Strategies: A Practical Overview

The nucleophilic secondary amine of the piperazine moiety is the primary site for chemical modification. The choice of derivatization strategy will depend on the desired final compound and the compatibility of the reagents with the starting material.

Section 1: N-Acylation of the Piperazine Moiety

N-acylation is a reliable method for introducing a wide range of substituents, including alkyl, aryl, and heteroaryl amides. This transformation is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol: N-Acylation with Acyl Chlorides

Materials:

-

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

To a stirred solution of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine (1.0 eq.) in anhydrous DCM at 0 °C, add TEA or DIPEA (1.5 eq.).

-

Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-acylated derivative.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, typically less polar, product spot.

-

LC-MS Analysis: Confirm the mass of the desired product.

-

NMR Spectroscopy: The appearance of a new set of signals corresponding to the acyl group and a downfield shift of the piperazine protons adjacent to the newly formed amide bond will confirm the structure. For example, in the 1H NMR spectrum of the N-acetyl derivative, a singlet corresponding to the methyl protons of the acetyl group would be expected around δ 2.1 ppm.

Section 2: N-Alkylation of the Piperazine Moiety

Direct N-alkylation with alkyl halides is a straightforward approach to introduce alkyl or benzyl groups to the piperazine nitrogen.

Causality Behind Experimental Choices

This reaction is a classic SN2 nucleophilic substitution. A base, such as potassium carbonate, is required to neutralize the hydrohalic acid formed during the reaction. The choice of solvent can influence the reaction rate; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophilicity of the amine.

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

Materials:

-

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

To a suspension of anhydrous potassium carbonate (2.0 eq.) in DMF or acetonitrile, add 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine (1.0 eq.).

-

Add the alkyl halide (1.2 eq.) to the mixture.

-

Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Self-Validation:

-

TLC Analysis: Observe the consumption of the starting material and the formation of a new product spot.

-

LC-MS Analysis: Verify the molecular weight of the N-alkylated product.

-

NMR Spectroscopy: The 1H NMR spectrum will show new signals corresponding to the introduced alkyl group. For instance, N-benzylation would result in a new singlet for the benzylic methylene protons around δ 3.6 ppm and additional aromatic signals.[3]

Section 3: Reductive Amination

Reductive amination is a versatile and highly effective method for the N-alkylation of amines, particularly for the introduction of a wide variety of substituents from aldehydes and ketones.[4][5]

Causality Behind Experimental Choices

This one-pot reaction involves two key steps: the formation of an iminium ion intermediate from the reaction of the piperazine with a carbonyl compound, followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the starting carbonyl compound, and does not reduce other sensitive functional groups.[5][6] The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination with Aldehydes

Materials:

-

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

-

Aldehyde (e.g., Formaldehyde, Benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

To a stirred solution of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-16 hours, or until TLC indicates the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.

Self-Validation:

-

TLC Analysis: Monitor for the disappearance of the starting amine and the formation of a new, less polar product.

-

LC-MS Analysis: Confirm the expected molecular weight of the product.

-

NMR Spectroscopy: The 1H NMR spectrum will display characteristic signals for the newly introduced alkyl group, confirming a successful reaction.

Visualization of Derivatization Workflows

Caption: General workflows for the derivatization of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine.

Data Presentation: A Comparative Overview

| Derivatization Method | Reagents | Typical Conditions | Product Type |

| N-Acylation | Acyl chloride, TEA/DIPEA | DCM, 0°C to rt, 2-4 h | Amide |

| N-Alkylation | Alkyl halide, K₂CO₃ | DMF or ACN, 50-80°C, 4-12 h | Tertiary Amine |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | DCM or DCE, rt, 4-16 h | Tertiary Amine |

Important Considerations: The Benzyloxy Group

The benzyloxy group is a benzyl ether, which is generally stable to the basic and mildly acidic conditions employed in the protocols above. However, it is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This reactivity can be exploited for deprotection if desired, or it must be avoided if the benzyloxy group is to be retained in the final molecule.

Safety and Handling

-

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

-

Acyl Chlorides: These are corrosive and lachrymatory. Handle only in a fume hood.

-

Alkyl Halides: Many are volatile and toxic. Handle with care in a fume hood.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

-

Solvents (DCM, DMF, Acetonitrile): These are volatile and have associated health risks. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7]

Conclusion

The derivatization of the piperazine moiety in 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine offers a facile and efficient means to generate a diverse array of compounds for drug discovery programs. The protocols for N-acylation, N-alkylation, and reductive amination outlined in this guide are robust, well-established, and can be readily implemented in a standard synthetic chemistry laboratory. By understanding the underlying chemical principles and adhering to the self-validating analytical practices, researchers can confidently synthesize and characterize novel derivatives of this important scaffold.

References

-

Indian Journal of Pharmaceutical Education and Research. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. [Link]

-

MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. [Link]

-

PubChem. 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine. [Link]

- Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). [Link]

-

PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. [Link]

-

Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

- Google Patents. Pyrido(3,2-d)

-

PubMed. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. [Link]

-

Acros Organics. 1-(2-Pyrimidyl)piperazine - SAFETY DATA SHEET. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

MDPI. (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. [Link]

-

PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PMC. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]

-

Reddit. Reductive amination NaB(AcO)3. [Link]

-

PubMed. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. [Link]

-

PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

-

European Patent Office. 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer. [Link]

-

AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

PMC. Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. [Link]

-

The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

The Royal Society of Chemistry. Experimental Details. [Link]

-

PubChem. 4-N-benzyl-4-N-[2-[3-(2-piperazin-1-ylpyrimidin-5-yl)phenyl]phenyl]pyrimidine-2,4-diamine. [Link]

-

PMC. Novel Benzo[7]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. [Link]

-

PMC. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. [Link]

-

PubMed. Piperazine derivatives for therapeutic use: a patent review (2010-present). [Link]

Sources

- 1. US6391865B1 - Piperazine derivatives useful as CCR5 antagonists - Google Patents [patents.google.com]

- 2. US3299067A - 2-[1'-(benzyl and phenyl)-4'-piperazinyl]-pyrimidine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US6429335B1 - Reductive amination of aldehydes - Google Patents [patents.google.com]

- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 6. WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 7. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

Application Note: A Robust and Validated HPLC-MS Method for the Quantification of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

Abstract

This application note presents a detailed, robust, and sensitive analytical method for the quantification of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine in research and development settings. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful combination for selective and sensitive analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for experimental choices, detailed step-by-step protocols for sample preparation and analysis, and guidelines for method validation in accordance with international standards.

Introduction: The Analytical Challenge

5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound of interest in pharmaceutical research. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control. The inherent chemical properties of the molecule, containing both a basic piperazine moiety and a UV-active pyrimidine ring, guide the selection of an appropriate analytical technique. HPLC-MS is the method of choice due to its high sensitivity, selectivity, and applicability to complex matrices.

The piperazine ring, a common pharmacophore, imparts basic properties to the molecule, with typical pKa values around 9.7 and 5.3.[1] This basicity is a critical consideration for developing a successful reversed-phase HPLC method, as it dictates the optimal pH of the mobile phase to ensure good peak shape and retention. The pyrimidine and benzyl groups contribute to the molecule's hydrophobicity, making it suitable for separation on C18 stationary phases.

This application note provides a well-founded starting point for the analysis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine, with protocols that can be adapted to specific research needs.

Physicochemical Properties of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₁₅H₁₈N₄O | [2] |

| Molecular Weight | 270.33 g/mol | [2] |

| Computed XLogP3-AA | 1.5 | PubChem |

| Estimated pKa | ~8-9 (piperazine secondary amine), ~1-2 (pyrimidine nitrogens) | Based on piperazine pKa values[1] and general pyrimidine basicity. |

The piperazine moiety is the most basic site and will be protonated at acidic pH. To achieve good chromatographic peak shape and retention for this basic compound, it is crucial to control the ionization state.[3] Operating the mobile phase at a pH at least 2 units away from the analyte's pKa is a common strategy.

Recommended HPLC-MS Method

This section details the recommended starting conditions for the HPLC-MS analysis of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine. These parameters are based on common practices for the analysis of similar piperazine and pyrimidine-containing compounds.[4][5][6]

Chromatographic Conditions

-

Instrument: Any modern HPLC or UHPLC system.

-

Column: A C18 reversed-phase column with a particle size of ≤ 5 µm is recommended for good resolution and efficiency. A common choice would be a column with dimensions of 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic acid in water. The acidic pH will ensure the protonation of the piperazine nitrogen, leading to better peak shape.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities. A suggested starting gradient is:

| Time (min) | %B |

| 0.0 | 10 |

| 10.0 | 90 |

| 12.0 | 90 |

| 12.1 | 10 |

| 15.0 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic nature of the piperazine group, which is readily protonated.[7]

-

Precursor Ion (m/z): 271.15 [M+H]⁺

-